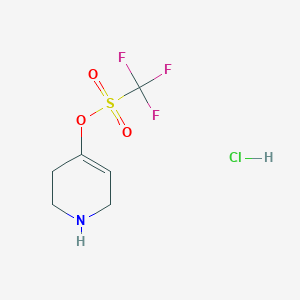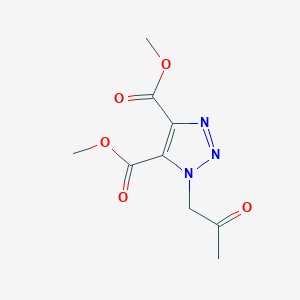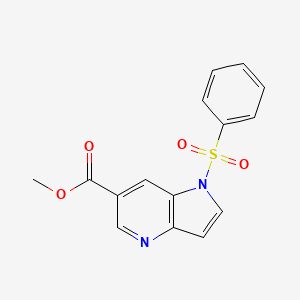
Tetrahydrofluoroene 52
Vue d'ensemble
Description
MK-6913 est un agoniste puissant et sélectif du récepteur des œstrogènes bêta. Ce composé a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement des symptômes vasomoteurs tels que les bouffées de chaleur chez les femmes ménopausées .
Méthodes De Préparation
La synthèse de MK-6913 implique la synthèse énantiosélective d'un dérivé tétrahydrofluorène hautement substitué . Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant des réactifs et des catalyseurs spécifiques pour atteindre l'énantiosélectivité et la puissance souhaitées .
Analyse Des Réactions Chimiques
MK-6913 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de MK-6913 peut entraîner la formation de cétones ou d'aldéhydes, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Médecine : MK-6913 a été étudié pour son potentiel à traiter les symptômes vasomoteurs chez les femmes ménopausées.
Mécanisme d'action
MK-6913 exerce ses effets en se liant sélectivement et en activant le récepteur des œstrogènes bêta. Cette activation conduit à la modulation de l'expression génétique et aux réponses biologiques subséquentes. Les cibles moléculaires et les voies impliquées comprennent la régulation des gènes associés à la prolifération, à l'apoptose et à la différenciation cellulaires .
Applications De Recherche Scientifique
Mécanisme D'action
MK-6913 exerts its effects by selectively binding to and activating estrogen receptor beta. This activation leads to the modulation of gene expression and subsequent biological responses. The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
MK-6913 est unique en termes de sa haute sélectivité et de sa puissance en tant qu'agoniste du récepteur des œstrogènes bêta. Des composés similaires comprennent :
Dérivés de tétrahydrofluorène : Ces composés partagent une structure chimique et un mécanisme d'action similaires, mais peuvent différer en termes de sélectivité et de puissance.
Autres agonistes du récepteur des œstrogènes : Des composés tels que l'estradiol et le tamoxifène ciblent également les récepteurs des œstrogènes, mais ont des profils de sélectivité et des applications thérapeutiques différents.
MK-6913 se démarque par son ciblage spécifique du récepteur des œstrogènes bêta, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLIIGQPIKTONH-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



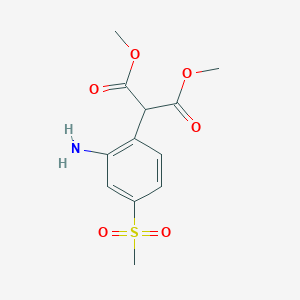
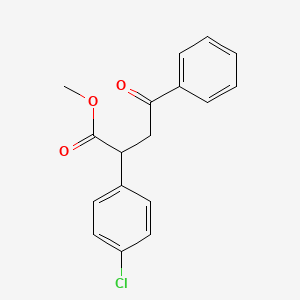
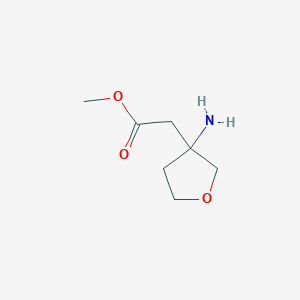
![3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine](/img/structure/B1459695.png)
